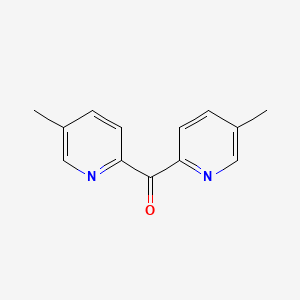![molecular formula C40H29N B13991326 N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13991326.png)
N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-2-amine is a complex organic compound known for its unique structural properties. This compound features a spirobi[fluorene] core with an amine group attached to one of the fluorene units. The presence of the 9,9-dimethyl groups enhances its stability and electronic properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 9,9-dimethyl-9H-fluorene-2-boronic acid: This intermediate is synthesized through a reaction involving 9,9-dimethyl-9H-fluorene and boronic acid under specific conditions.
Coupling Reaction: The boronic acid intermediate undergoes a Suzuki coupling reaction with a suitable halogenated spirobi[fluorene] derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-2-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and solar cells.
Mechanism of Action
The mechanism of action of N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
- N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine
- 1,3,6,8-tetrakis[N-(p-methoxyphenyl)-N’-(9,9’-dimethyl-9H-fluoren-2-yl)-amino]pyrene
Uniqueness
N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-2-amine stands out due to its spirobi[fluorene] core, which imparts unique electronic properties and stability. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications.
Properties
Molecular Formula |
C40H29N |
|---|---|
Molecular Weight |
523.7 g/mol |
IUPAC Name |
N-(9,9-dimethylfluoren-2-yl)-9,9'-spirobi[fluorene]-2-amine |
InChI |
InChI=1S/C40H29N/c1-39(2)33-15-7-3-11-27(33)31-21-19-25(23-37(31)39)41-26-20-22-32-30-14-6-10-18-36(30)40(38(32)24-26)34-16-8-4-12-28(34)29-13-5-9-17-35(29)40/h3-24,41H,1-2H3 |
InChI Key |
LQBFKTGSDZZFEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=C(C=C4)C6=CC=CC=C6C57C8=CC=CC=C8C9=CC=CC=C79)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


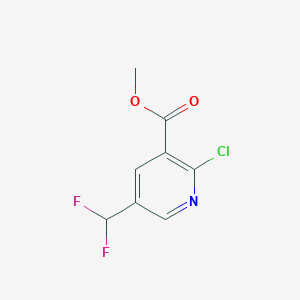

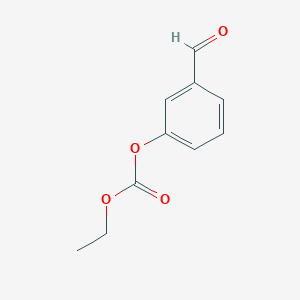


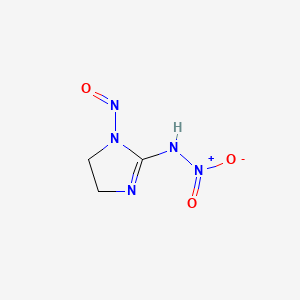
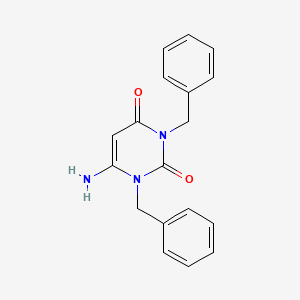

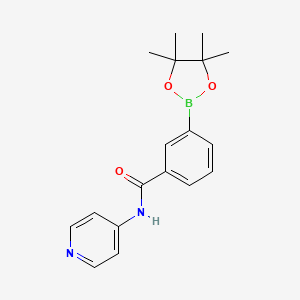
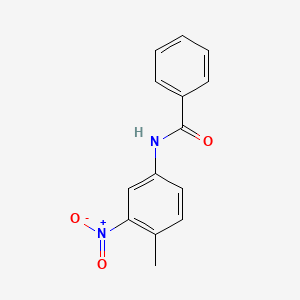
![[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid](/img/structure/B13991298.png)
![4-[3-[(4-Ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-5-yl]piperidine](/img/structure/B13991313.png)
